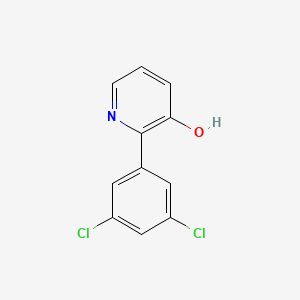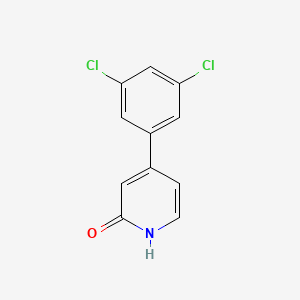![molecular formula C14H14N2O2 B6368063 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine CAS No. 1261939-53-0](/img/structure/B6368063.png)
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine is a chemical compound with the molecular formula C15H15N2O2 It is known for its unique structure, which includes a pyridine ring substituted with a hydroxyl group and a phenyl ring substituted with a dimethylaminocarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine typically involves the reaction of 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 2-hydroxypyridine under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the dimethylaminocarbonyl moiety can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-pyridone.
Reduction: Formation of this compound alcohol.
Substitution: Formation of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxy-5-nitropyridine or 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxy-5-bromopyridine.
科学的研究の応用
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .
類似化合物との比較
Similar Compounds
- 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol
- 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
Uniqueness
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine is unique due to its combination of a pyridine ring with a hydroxyl group and a phenyl ring with a dimethylaminocarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1H-pyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)12-5-3-4-10(8-12)11-6-7-15-13(17)9-11/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJFEWLMQXEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683053 |
Source


|
| Record name | N,N-Dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-53-0 |
Source


|
| Record name | N,N-Dimethyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368071.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368080.png)
